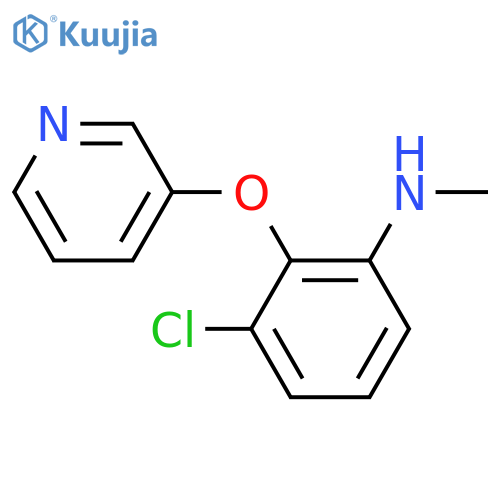Cas no 2694747-29-8 (3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline)

2694747-29-8 structure
商品名:3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline 化学的及び物理的性質
名前と識別子
-
- 2694747-29-8
- 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline
- EN300-33051312
-
- インチ: 1S/C12H11ClN2O/c1-14-11-6-2-5-10(13)12(11)16-9-4-3-7-15-8-9/h2-8,14H,1H3
- InChIKey: ORDZDSFMECBEIF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1OC1C=NC=CC=1)NC
計算された属性
- せいみつぶんしりょう: 234.0559907g/mol
- どういたいしつりょう: 234.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33051312-2.5g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 2.5g |
$1260.0 | 2025-03-18 | |
| Enamine | EN300-33051312-5.0g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 5.0g |
$1862.0 | 2025-03-18 | |
| Enamine | EN300-33051312-5g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 5g |
$1862.0 | 2023-09-04 | ||
| Enamine | EN300-33051312-10g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 10g |
$2762.0 | 2023-09-04 | ||
| Enamine | EN300-33051312-10.0g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 10.0g |
$2762.0 | 2025-03-18 | |
| Enamine | EN300-33051312-0.1g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 0.1g |
$565.0 | 2025-03-18 | |
| Enamine | EN300-33051312-1.0g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 1.0g |
$642.0 | 2025-03-18 | |
| Enamine | EN300-33051312-0.05g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 0.05g |
$539.0 | 2025-03-18 | |
| Enamine | EN300-33051312-0.5g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 0.5g |
$616.0 | 2025-03-18 | |
| Enamine | EN300-33051312-0.25g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 0.25g |
$591.0 | 2025-03-18 |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
2694747-29-8 (3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline) 関連製品
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
